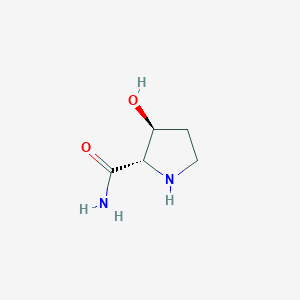

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide

Description

BenchChem offers high-quality (2S,3S)-3-hydroxypyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-hydroxypyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJXCQYXFPTUOW-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666984 | |

| Record name | (3S)-3-Hydroxy-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412279-18-6 | |

| Record name | (2S,3S)-3-Hydroxy-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412279-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Hydroxy-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide basic properties

An In-depth Technical Guide to (2S,3S)-3-hydroxypyrrolidine-2-carboxamide: Properties, Synthesis, and Applications

Executive Summary

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a chiral, polyfunctionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of hydroxyproline, it belongs to a class of molecules renowned for their utility as constrained amino acid mimics and versatile synthetic intermediates. The specific trans stereochemistry of the hydroxyl and carboxamide groups on the pyrrolidine ring imparts a distinct three-dimensional architecture, making it an attractive scaffold for creating molecules with high target specificity. This guide provides a comprehensive overview of its fundamental physicochemical properties, outlines a robust synthetic workflow, and explores its potential biological activities and applications in modern drug discovery, including its role as a key building block for complex therapeutics.

Introduction: The Strategic Value of the Hydroxypyrrolidine Scaffold

Nitrogen-containing heterocycles are foundational components of a vast number of natural products and synthetic drugs.[1] Among these, the pyrrolidine ring, the saturated analog of proline, is a privileged scaffold in medicinal chemistry. Its rigid, five-membered ring structure reduces the conformational flexibility of a molecule, which can lead to a favorable entropy profile upon binding to a biological target.

The introduction of a hydroxyl group, as seen in (2S,3S)-3-hydroxypyrrolidine-2-carboxamide, adds a critical layer of functionality. The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, enabling precise interactions within a protein's binding pocket. The (2S,3S) stereoconfiguration is particularly noteworthy. This specific arrangement, often referred to as trans-3-hydroxy-L-proline in its carboxylic acid form, dictates a specific spatial orientation of its functional groups. When the carboxylic acid is converted to a primary carboxamide, the resulting molecule retains this crucial stereochemistry while gaining an additional hydrogen bonding array (an H-bond donating -NH2 and an H-bond accepting carbonyl), further enhancing its potential for molecular recognition.

This compound and its parent acid are recognized as important chiral intermediates for a wide range of pharmaceuticals, including antibiotics, calcium antagonists, and analgesics.[2][3] Its derivatives have also been explored for their potential as GABA and dopamine agonists, suggesting possible applications in treating neurological disorders like Parkinson's and Alzheimer's disease.[]

Physicochemical and Structural Properties

The unique arrangement of functional groups in (2S,3S)-3-hydroxypyrrolidine-2-carboxamide governs its physical and chemical behavior, influencing everything from solubility to its interaction with biological macromolecules.

The molecule features a secondary amine within the pyrrolidine ring, a secondary alcohol at the C3 position, and a primary amide at the C2 position. The presence of multiple hydrogen bond donors (amine N-H, hydroxyl O-H, amide N-H₂) and acceptors (amine N, hydroxyl O, amide C=O) suggests high polarity and potential for good aqueous solubility. The hydrochloride salt form is often used to further enhance solubility and stability in aqueous media for experimental use.[5]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxamide | - |

| Molecular Formula | C₅H₁₀N₂O₂ | - |

| Molecular Weight | 130.14 g/mol | (Calculated) |

| CAS Number (HCl Salt) | 426844-45-3 | [6] |

| Molecular Formula (HCl Salt) | C₅H₁₁ClN₂O₂ | [6] |

| Molecular Weight (HCl Salt) | 166.61 g/mol | [6] |

| Computed XLogP3 | -2.5 | (Estimated based on acid precursor)[7] |

| Hydrogen Bond Donors | 3 | (Calculated)[7] |

| Hydrogen Bond Acceptors | 4 | (Calculated)[7] |

| Topological Polar Surface Area | 89.8 Ų | (Calculated) |

Note: Some properties are computed or estimated based on the closely related carboxylic acid precursor due to limited direct experimental data for the carboxamide.

Synthesis and Characterization

The synthesis of enantiomerically pure (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is critical for its use in drug development. The most direct and logical approach begins with its corresponding carboxylic acid, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, which is commercially available. The key transformation is the amidation of the carboxylic acid.

Synthetic Workflow Rationale

A standard peptide coupling strategy is the method of choice for this conversion. This process avoids harsh conditions that could lead to racemization or side reactions. The workflow involves three key stages:

-

Protection (Optional but Recommended): The secondary amine and hydroxyl group can be protected to prevent side reactions. The Boc (tert-butyloxycarbonyl) group is ideal for the amine due to its stability and ease of removal under acidic conditions.

-

Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) are industry standards. This choice is based on their high efficiency, mild reaction conditions, and suppression of racemization.

-

Amidation and Deprotection: The activated acid is then reacted with an ammonia source (e.g., ammonium chloride with a base) to form the primary amide. A final deprotection step, if used, yields the target compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide.

Exemplary Experimental Protocol: Amidation

This protocol describes the conversion of N-Boc protected (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid to the corresponding carboxamide.

-

Dissolution: Dissolve N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1 M concentration).

-

Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 2.5 eq) to the solution. Stir at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS. Causality: HATU is chosen for its rapid activation and low rate of epimerization at the sensitive C2 stereocenter.

-

Amidation: In a separate flask, prepare a solution of ammonium chloride (NH₄Cl, 1.5 eq) and DIPEA (1.5 eq) in DMF. Add this solution to the activated ester mixture. Trustworthiness: Using a pre-mixed solution of the ammonia source ensures its availability for immediate reaction once the acid is activated, minimizing side reactions of the activated intermediate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude N-Boc protected amide by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a minimal amount of DCM and add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA). Stir for 1-2 hours at room temperature.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the final product, typically as the hydrochloride or TFA salt.

Analytical Characterization

Confirmation of the structure and purity is achieved through standard analytical techniques.

-

¹H NMR: Will show characteristic peaks for the pyrrolidine ring protons, with specific coupling constants confirming the trans stereochemistry.

-

¹³C NMR: Will confirm the number of unique carbons, including the carbonyl carbon of the amide.

-

Mass Spectrometry (MS): ESI-MS will show the [M+H]⁺ ion corresponding to the molecular weight of the compound.

-

Chiral HPLC: Is essential to confirm the enantiomeric purity of the final product.

Biological Profile and Therapeutic Potential

While direct biological data for (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is sparse, its structural relationship to other bioactive molecules provides a strong basis for predicting its therapeutic potential. Pyrrolidine carboxamides are a known class of inhibitors for various enzymes.[8]

Potential Mechanisms of Action

-

Enzyme Inhibition: Pyrrolidine carboxamides have been identified as inhibitors of InhA, an enzyme from Mycobacterium tuberculosis, making this scaffold a starting point for developing new anti-tubercular agents.[8] Furthermore, the parent carboxylic acid has been studied as an arginase inhibitor.[5] The carboxamide derivative could be investigated for similar or related enzyme inhibitory activities.

-

Peptidomimetics: The rigid pyrrolidine core mimics the structure of proline, a key amino acid in beta-turns of peptides. This makes the molecule an excellent candidate for designing peptidomimetics that can disrupt protein-protein interactions.

-

Antimicrobial and Antioxidant Activity: Related sulphonamide-pyrrolidine carboxamide hybrids have demonstrated both antiplasmodial activity against the malaria parasite and significant antioxidant properties.[9] This suggests a potential for broad-spectrum biological activity.

Logical Relationship Diagram

Caption: Relationship between molecular features and potential biological activity.

Applications in Drug Discovery

Beyond its own potential bioactivity, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a high-value chiral building block for the synthesis of more complex molecules.

-

Chiral Intermediate: It serves as a starting material for multi-step syntheses of complex drugs, where its pre-defined stereochemistry is transferred to the final product, saving steps and improving efficiency.[2]

-

Fragment-Based Drug Design (FBDD): With a low molecular weight and rich functionality, it is an ideal fragment for FBDD screening. Hits containing this fragment can be grown or linked to develop potent lead compounds.

-

Scaffold for Combinatorial Libraries: The secondary amine provides a convenient handle for derivatization, allowing for the rapid synthesis of libraries of related compounds to explore structure-activity relationships (SAR).

Conclusion

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide represents more than just a simple chemical entity; it is a strategic tool for medicinal chemists and drug discovery professionals. Its well-defined stereochemistry, versatile functionality, and relationship to biologically validated scaffolds make it a compound of high potential. The synthetic pathways to access it are robust and well-understood, allowing for its incorporation into a wide array of research and development programs. As the demand for stereochemically complex and potent therapeutics continues to grow, the importance of such chiral building blocks will only increase, positioning this molecule as a key player in the development of next-generation medicines.

References

- Google Patents (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.

-

PubChem (n.d.). 3-Hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Aruleba, R. T., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. Retrieved from [Link]

- Google Patents (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

National Center for Biotechnology Information (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Retrieved from [Link]

-

SpringerLink (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved from [Link]

-

National Center for Biotechnology Information (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

Frontiers (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 426844-45-3|(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 7. 3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2S,3S)-3-Hydroxypyrrolidine-2-Carboxamide: Structure, Synthesis, and Applications

Abstract: The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its unique stereochemical and conformational properties that enable effective interaction with biological targets. This guide provides an in-depth technical analysis of a specific, highly functionalized derivative: (2S,3S)-3-hydroxypyrrolidine-2-carboxamide. We will dissect its chemical structure, explore advanced stereoselective synthesis strategies, and discuss its significance as a chiral building block in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle known as the pyrrolidine ring is one of the most ubiquitous scaffolds in pharmaceutical science.[1] Its prevalence is not coincidental; it offers a unique combination of properties that medicinal chemists leverage to design effective drugs. Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure.[1] This puckered conformation, often described as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space, leading to enhanced binding affinity and selectivity for target proteins.[1]

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a prime example of a decorated pyrrolidine scaffold. It features two adjacent stereocenters, a hydroxyl group, and a carboxamide group. This specific arrangement, particularly the trans relationship between the C3-hydroxyl and the C2-carboxamide, provides a rigid and defined geometry. This makes it an exceptionally valuable chiral intermediate for constructing more complex molecules, where precise stereochemistry is paramount for biological activity.[2][3]

Physicochemical Properties and Structural Elucidation

Chemical Structure and Stereochemistry

The defining feature of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is its specific stereochemistry. The Cahn-Ingold-Prelog (CIP) priority rules assign the (S) configuration to the carbon at position 2 (bearing the carboxamide group) and the (S) configuration to the carbon at position 3 (bearing the hydroxyl group). This results in a trans orientation of these two substituents on the pyrrolidine ring.

The molecule is typically handled in its hydrochloride salt form to improve stability and aqueous solubility.[2]

Physicochemical Data

Quantitative data for the hydrochloride salt of the target compound and its closely related carboxylic acid precursor are summarized below for reference.

| Property | (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide HCl | (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid |

| CAS Number | 426844-45-3[4] | 4298-08-2[5] |

| Molecular Formula | C₅H₁₁ClN₂O₂[4] | C₅H₉NO₃[5] |

| Molecular Weight | 166.61 g/mol [4] | 131.13 g/mol [5] |

| Appearance | Typically a white to off-white solid | Crystalline solid |

| Solubility | Soluble in water and polar organic solvents like methanol | Limited in water; soluble in DMSO[2] |

| Storage | Recommended storage at 2-8°C under an inert atmosphere[5] | -20°C (solution)[2] |

| SMILES Code | O=C([C@H]1NCC[C@@H]1O)N.[H]Cl[4] | O=C(O)[C@H]1NCC[C@@H]1O[5] |

| InChI Key | (Data not readily available) | BJBUEDPLEOHJGE-IMJSIDKUSA-N[] |

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment rely on a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the number of protons and their connectivity, with distinct signals for the CH-OH, CH-C=O, and ring methylene protons. ¹³C NMR would show five distinct carbon signals corresponding to the pyrrolidine ring and the carboxamide.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. By using a chiral stationary phase, the (2S,3S) enantiomer can be separated from other stereoisomers, allowing for precise quantification of its purity.[2]

-

Polarimetry: As a chiral molecule, it will rotate plane-polarized light. The specific optical rotation is a key physical constant used to verify the enantiomeric identity.[2]

-

X-ray Crystallography: For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the ultimate technique. It provides the precise three-dimensional arrangement of atoms in the solid state and reveals intermolecular interactions, such as the hydrogen-bonding networks that stabilize the crystal lattice.[2]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure compounds like (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a critical challenge. The choice of synthetic route is driven by the need for high stereocontrol, efficiency, and scalability.

Chiral Pool Synthesis

One of the most established approaches is "chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For pyrrolidine derivatives, amino acids like L-proline and its hydroxylated analogues are common choices. The synthesis of the related (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid often starts from a hydroxyproline derivative, preserving the inherent stereochemistry of the starting material throughout the reaction sequence.[2]

Caption: High-level workflow for chiral pool synthesis.

Modern Asymmetric Synthesis: A Photoenzymatic Approach

Recent advances have focused on developing more efficient and sustainable synthetic methods. A notable example is a one-pot photoenzymatic route to synthesize N-Boc-3-hydroxypyrrolidines.[3] This strategy elegantly combines a regioselective photochemical C-H oxyfunctionalization with a highly stereoselective enzymatic reduction.

Causality of Experimental Choices:

-

Photochemical Oxyfunctionalization: This step is chosen for its ability to introduce a carbonyl group at a distal C-H position under mild conditions, avoiding harsh and often unselective classical oxidation reagents.

-

In Situ N-Boc Protection: The intermediate pyrrolidinone is immediately protected with a Boc group. This is critical because it prevents side reactions and makes the substrate compatible with the subsequent enzymatic step.

-

Enzymatic Carbonyl Reduction: An enzyme (a carbonyl reductase) is used for the final reduction because it offers unparalleled stereoselectivity (>99% enantiomeric excess), which is extremely difficult to achieve with traditional chemical reducing agents.[3] This self-validating system ensures the final product has the correct, pure stereochemistry.

Caption: Workflow for one-pot photoenzymatic synthesis.

Experimental Protocol: Photoenzymatic Synthesis of N-Boc-3-hydroxypyrrolidine [3]

This protocol is adapted from published literature and outlines the synthesis of the N-Boc protected precursor. The final conversion to the carboxamide would require subsequent standard chemical transformations.

-

Reaction Setup: In a suitable photoreactor vessel, combine unfunctionalized pyrrolidine (starting material) and the photocatalyst in an appropriate solvent system.

-

Photochemical Oxidation: Irradiate the mixture with a suitable light source (e.g., LED lamp) while sparging with oxygen or air. Monitor the reaction by GC or TLC until the formation of 3-pyrrolidinone is maximized.

-

In Situ Protection: Once the oxidation is complete, add di-tert-butyl dicarbonate (Boc₂O) and a suitable base directly to the reaction mixture. Stir at room temperature until the 3-pyrrolidinone is fully converted to N-Boc-3-pyrrolidinone.

-

Enzymatic Reduction: Adjust the pH of the mixture to the optimal range for the chosen carbonyl reductase enzyme (typically pH 7-8). Add the enzyme, a cofactor recycling system (e.g., glucose and glucose dehydrogenase), and the NAD(P)H cofactor.

-

Reaction and Workup: Stir the mixture until the N-Boc-3-pyrrolidinone is completely consumed. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate under reduced pressure.

-

Purification: Purify the resulting N-Boc-3-hydroxypyrrolidine by flash column chromatography to yield the enantiomerically pure product.

Biological Significance and Therapeutic Applications

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide and its derivatives are not just synthetic curiosities; they are integral components in the design of biologically active agents.

A Versatile Chiral Building Block

The primary application of this compound is as a chiral intermediate. Its rigid structure serves as a reliable anchor point for building larger, more complex molecules. The hydroxyl and carboxamide groups provide convenient handles for further chemical modification. This scaffold is found in the core of numerous pharmacologically active ingredients.[3] For instance, the 3-hydroxypyrrolidine motif is a key substructure in drugs like Barnidipine, a calcium channel blocker used to treat hypertension.[2][3]

Caption: Role as a central scaffold for diverse drug candidates.

Investigated Pharmacological Activities

The broader class of pyrrolidine alkaloids exhibits a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8] While direct studies on the title carboxamide are limited in public literature, research on the closely related carboxylic acid provides valuable insights into its potential.

| Activity Investigated | Model / Target | Key Findings | Reference |

| Anticancer | A549 lung cancer cells | The carboxylic acid derivative showed a dose-dependent reduction in cell viability. | [2] |

| Neuroactivity | In vivo (mice) | The carboxylic acid derivative was shown to enhance the release of dopamine and acetylcholine in certain brain regions. | [] |

| Enzyme Inhibition | Human arginase | The core structure has been identified as a potential inhibitor of arginase enzymes. | [2] |

| GABA/Dopamine Agonism | (Inferred from derivatives) | Synthetic derivatives show potential GABA and dopamine agonist activities, relevant for neurological disorders. | [] |

These findings underscore the therapeutic potential of the (2S,3S)-3-hydroxypyrrolidine-2-X scaffold. Its ability to serve as a proline mimic also makes it highly valuable in the design of peptidomimetics, which are compounds that imitate peptides but have improved stability and bioavailability.[2]

Conclusion and Future Outlook

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a structurally rich and stereochemically defined molecule that holds significant value for the scientific community. Its rigid, three-dimensional architecture makes it an ideal scaffold for drug design, while its functional groups offer versatile points for chemical elaboration. The development of advanced, stereoselective synthetic methods, such as photoenzymatic routes, is making this and related chiral building blocks more accessible for research and development. As the demand for stereochemically pure and complex drug candidates continues to grow, the importance of foundational scaffolds like (2S,3S)-3-hydroxypyrrolidine-2-carboxamide in the pharmaceutical pipeline is set to increase.

References

- Benchchem. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFWgyTE2xI3v_D5kNZZmsneD_OPeLFnRlCxhCmXAtpzR6WopAn5Nue4WnwKG27rBlkaKDJNbqFkieCqgLXUrtIiUW_c83TzpFE8Pl8lWRJgdgeSbl5aOsW9KeUJyl77begSQgqOg==]

- BLDpharm. (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride Product Page. [URL: https://www.bldpharm.com/products/426844-45-3.html]

- Hofmann, J., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8242491/]

- ResearchGate. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [URL: https://www.researchgate.net/publication/328229871_Stereoselective_Synthesis_of_Pyrrolidine_Derivatives_via_Reduction_of_Substituted_Pyrroles]

- Semantic Scholar. Pyrrolidine alkaloids and their promises in pharmacotherapy. [URL: https://www.semanticscholar.org/paper/Pyrrolidine-alkaloids-and-their-promises-in-Islam-Mubarak/39c3630f9836a9a3f25c276332159021a8d0037a]

- BOC Sciences. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid Product Page. [URL: https://www.bocsci.com/product/2s-3s-3-hydroxypyrrolidine-2-carboxylic-acid-cas-4298-08-2-416189.html]

- BLDpharm. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid Product Page. [URL: https://www.bldpharm.com/products/4298-08-2.html]

- MDPI. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [URL: https://www.mdpi.com/1420-3049/23/6/1364]

- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1250325/full]

- ResearchGate. Pyrrolidine alkaloids and their promises in pharmacotherapy | Request PDF. [URL: https://www.researchgate.net/publication/370505295_Pyrrolidine_alkaloids_and_their_promises_in_pharmacotherapy]

- Biosynth. Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride Product Page. [URL: https://www.biosynth.

- SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://link.springer.com/chapter/10.1007/7355_2022_125]

- National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370732/]

- Google Patents. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. [URL: https://patents.google.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 426844-45-3|(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. 4298-08-2|(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. researchgate.net [researchgate.net]

(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide: A Technical Guide for Advanced Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a chiral, saturated N-heterocycle that has garnered significant attention as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure, derived from the non-essential amino acid L-proline, allows for precise spatial orientation of functional groups, making it an invaluable building block for creating novel therapeutics with high target specificity.[2] This guide provides an in-depth examination of the compound's core physicochemical properties, validated synthetic and analytical methodologies, and its strategic application in modern drug development programs.

Physicochemical and Structural Properties

The precise stereochemistry of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is critical to its function, influencing its binding interactions with chiral biological targets like enzymes and receptors.[2] The hydrochloride salt form is often utilized to improve solubility and handling characteristics in experimental settings.[3]

A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 166.61 g/mol | [4] |

| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride | [4] |

| CAS Number | 426844-45-3 | [4] |

| Parent Compound (Free Base) | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | [][6] |

| Parent MW (Free Acid) | 131.13 g/mol | [][6][7] |

Synthesis and Purification Workflow

The synthesis of enantiomerically pure (2S,3S)-3-hydroxypyrrolidine-2-carboxamide typically begins with its corresponding carboxylic acid precursor, (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (also known as trans-3-hydroxy-L-proline).[3] The workflow involves the activation of the carboxylic acid followed by amidation.

Diagram: Synthetic Workflow

Caption: General synthesis pathway from the carboxylic acid to the final hydrochloride salt.

Experimental Protocol: Synthesis of (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide Hydrochloride

This protocol is a representative method adapted from standard organic synthesis techniques for peptide coupling and amidation.

Step 1: Carboxylic Acid Activation

-

To a stirred solution of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.2 M), add N-Hydroxysuccinimide (NHS, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

-

Rationale: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. NHS is used to form a more stable, amine-reactive intermediate (NHS ester), which minimizes side reactions and improves yields.

-

Stir the reaction mixture under an inert argon atmosphere at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Amidation

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of aqueous ammonium hydroxide (28-30%, 3.0 eq) dropwise, ensuring the temperature does not exceed 10°C.

-

Rationale: A primary amine (in this case, from ammonia) acts as the nucleophile, attacking the activated ester and displacing the NHS leaving group to form the desired amide bond. Using an excess of the amine source drives the reaction to completion.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Remove the DMF under reduced pressure.

-

Redissolve the residue in a mixture of dichloromethane and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure free base.

Step 4: Salt Formation (Self-Validation)

-

Dissolve the purified free base in anhydrous diethyl ether.

-

Add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield (2S,3S)-3-hydroxypyrrolidine-2-carboxamide hydrochloride.

-

Validation: Confirm identity and purity (>95%) via ¹H NMR, LC-MS, and HPLC analysis. The formation of a salt provides a stable, crystalline solid that is often easier to handle and weigh than the free base.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a cornerstone in pharmaceutical science, appearing in numerous FDA-approved drugs.[2] Its non-planar, sp³-hybridized structure provides three-dimensional diversity that is crucial for exploring pharmacophore space and achieving high-affinity interactions with biological targets.[1][2]

The (2S,3S)-3-hydroxypyrrolidine-2-carboxamide scaffold is particularly valuable for several reasons:

-

Mimicry of Proline: The core structure acts as a rigid mimic of the amino acid proline, making it a key component in the design of peptidomimetics. This allows for the development of enzyme inhibitors and receptor modulators with improved metabolic stability.[3]

-

Stereochemical Control: The defined stereocenters at the C2 and C3 positions are essential for enantioselective recognition by protein targets. The precise orientation of the hydroxyl and carboxamide groups dictates the binding mode and subsequent biological activity.[2]

-

Hydrogen Bonding: The hydroxyl and carboxamide functionalities serve as key hydrogen bond donors and acceptors, enabling strong and specific interactions within a protein's active site.

This scaffold is a critical intermediate in the synthesis of a wide range of biologically active molecules, including potential treatments for neurological disorders and metabolic diseases.[] For instance, derivatives have been explored as dopamine agonists and GABA agonists, indicating potential applications in managing conditions like Parkinson's and Alzheimer's disease.[]

Diagram: Role as a Chiral Building Block

Caption: The scaffold's key features contribute to its utility in diverse therapeutic areas.

Conclusion

(2S,3S)-3-hydroxypyrrolidine-2-carboxamide is more than a simple chemical entity; it is a highly versatile and powerful tool in the arsenal of medicinal chemists. Its defined stereochemistry, structural rigidity, and functional group presentation make it an ideal starting point for fragment-based drug design and the synthesis of complex, biologically active molecules.[8] A thorough understanding of its properties and synthesis is fundamental for researchers aiming to leverage this privileged scaffold in the development of next-generation therapeutics.

References

- Benchchem. (n.d.). (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride.

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(5), 873. [Link]

-

Nag, S., & Hsieh, C. Y. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. bioRxiv. [Link]

-

Anwar, M., Cowley, A. R., & Moloney, M. G. (2010). Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Tetrahedron Asymmetry, 21(13-14), 1758-1770. [Link]

-

Zhang, R. K., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

-

ResearchGate. (n.d.). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Glushkov, V. A., & Shklyaev, Y. V. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(11), 4390. [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 426844-45-3|(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 6. 4298-08-2|(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

The Pivotal Role of Hydroxypyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxylated pyrrolidine motif is a privileged scaffold in medicinal chemistry, underpinning the structure and function of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological significance of hydroxypyrrolidine derivatives, from their foundational role as chiral building blocks in blockbuster pharmaceuticals to their emergence as potent modulators of critical enzymatic pathways. We will dissect the causality behind their therapeutic efficacy, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. This guide is designed to serve as a comprehensive resource for researchers and drug development professionals, bridging the gap between synthetic strategy and therapeutic application.

The Hydroxypyrrolidine Scaffold: A Cornerstone of Bioactivity

The five-membered nitrogen-containing heterocycle, pyrrolidine, when functionalized with one or more hydroxyl groups, gives rise to a class of compounds with remarkable biological versatility. The chirality and conformational flexibility of the hydroxypyrrolidine ring allow for precise three-dimensional arrangements of functional groups, enabling high-affinity interactions with a multitude of biological targets. This structural elegance is evident in a wide range of natural products, including alkaloids and iminosugars, as well as in a growing number of synthetic pharmaceuticals.[1][2] The pyrrolidine ring's ability to enhance aqueous solubility and participate in hydrogen bonding further contributes to its favorable pharmacokinetic profile in many drug candidates.[3]

Hydroxypyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Enzyme Inhibition: Acting as mimics of natural substrates or transition states, they are potent inhibitors of enzymes such as glycosidases and proteases.[4][5]

-

Cardiovascular Modulation: The scaffold is a key component in drugs that target cardiovascular ion channels.[6]

-

Anticancer Activity: Many derivatives exhibit cytotoxicity against various cancer cell lines through diverse mechanisms.[7][8]

-

Antiviral Efficacy: They are found in compounds that interfere with viral replication and entry processes.[9][10]

-

Neuroprotection: Certain alkaloids containing the hydroxypyrrolidine motif show promise in mitigating neurodegenerative processes.[11]

This guide will delve into specific examples from these categories, providing a granular view of their biological significance.

Hydroxypyrrolidine Derivatives as Potent Enzyme Inhibitors

A significant area where hydroxypyrrolidine derivatives have made a substantial impact is in the realm of enzyme inhibition. Their structural resemblance to monosaccharides and amino acids allows them to function as effective competitive or non-competitive inhibitors.

Glycosidase Inhibitors: A Focus on Diabetes Management

Polyhydroxylated pyrrolidine alkaloids, often referred to as iminosugars, are potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1] This inhibitory activity is of significant therapeutic interest, particularly in the management of type 2 diabetes. By inhibiting α-glucosidase in the intestine, these compounds can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[4][12]

One of the most promising iminosugars is trans-3,4-dihydroxypyrrolidine.[4] Structure-activity relationship (SAR) studies have revealed that the stereochemistry and position of the hydroxyl groups are critical for potent inhibition.

| Derivative | Target Enzyme | IC50 | Ki | Reference |

| trans-3,4-dihydroxypyrrolidine | Rat intestinal α-glucosidase | 2.97 ± 0.046 mM | 1.18 mM | [2][4] |

| (2R,3R,4S)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine | β-galactosidase | Moderate Inhibition | - | [13] |

| 4-methoxy analogue 3g | α-amylase | 26.24 µg/mL | - | [12] |

| 4-methoxy analogue 3g | α-glucosidase | 18.04 µg/mL | - | [12] |

| Compound 3a | α-amylase | 36.32 µg/mL | - | [12] |

| Compound 3f | α-glucosidase | 27.51 µg/mL | - | [12] |

Table 1: Inhibitory Activity of Representative Hydroxypyrrolidine Derivatives against Glycosidases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: A Modern Approach to Diabetes Therapy

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[14][15] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control. Several hydroxypyrrolidine-based compounds have been developed as potent and selective DPP-IV inhibitors.[16][17][18]

| Derivative | Target Enzyme | IC50 | Reference |

| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 ± 1.59 μM | [17] |

| Piroxicam (repurposed) | DPP-IV | 9.9 µM | [19] |

| Sitagliptin (positive control) | DPP-IV | 0.018 µM | [19] |

Table 2: Inhibitory Activity of Pyrrolidine Derivatives against DPP-IV.

Hydroxypyrrolidines in Marketed and Investigational Drugs

The hydroxypyrrolidine scaffold is a key structural feature in several clinically successful drugs, demonstrating its importance in translating basic research into therapeutic applications.

Barnidipine: A Dihydropyridine Calcium Channel Blocker

Barnidipine is a long-acting antihypertensive drug that functions as an L-type calcium channel blocker.[3] The (S)-3-hydroxypyrrolidine moiety in its structure is crucial for its potent and selective action.[2] By blocking the influx of calcium ions into vascular smooth muscle cells, barnidipine induces vasodilation, leading to a reduction in blood pressure.[2]

Caption: Mechanism of action of Barnidipine.

Anisomycin: A Protein Synthesis Inhibitor

Anisomycin is a naturally occurring monohydroxypyrrolidine alkaloid produced by Streptomyces species.[16] It is a potent inhibitor of protein synthesis, acting on the 80S ribosome to block peptide bond formation.[16] This mechanism of action confers its broad biological activities, including antibacterial, antifungal, and antineoplastic properties.[16]

Antiviral Applications

Hydroxypyrrolidine derivatives have also emerged as promising antiviral agents. For instance, certain polyhydroxylated pyrrolizidine alkaloids, such as australine and alexine, have been shown to inhibit the activity of glycosidases involved in the nitrogen-linked glycosylation process of HIV, which can reduce viral infectivity.[3] More recently, dihydropyrrolidones have been identified as potent inhibitors of the influenza A virus, with some derivatives exhibiting IC50 values in the low micromolar range.[10] The mechanism of action for these compounds involves the inhibition of viral replication and the upregulation of antiviral cytokines.[10]

Anticancer Potential of Hydroxypyrrolidine Derivatives

The hydroxypyrrolidine scaffold is present in numerous compounds with significant anticancer activity. These derivatives exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

| Derivative | Cancer Cell Line | IC50/EC50 | Reference |

| N-caffeoylmorpholine (6b) | Murine leukemia P388 | 1.48 µg/ml | [17] |

| Pyrrolidinone derivative 13 | Melanoma IGR39 | 2.50 ± 0.46 µM | [8][20] |

| Pyrrolidinone derivative 13 | Prostate cancer PPC-1 | 3.63 ± 0.45 µM | [8][20] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue 7a | HeLa | 0.32 ± 1.00 µM | [7] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue 7i | HeLa | 1.80 ± 0.22 µM | [7] |

| Hydroxamic acid derivative c | A549 (Lung) | 0.78 mM | [21] |

| Hydroxamic acid derivative c | HeLa (Cervical) | 0.25 mM | [21] |

Table 3: Anticancer Activity of Selected Hydroxypyrrolidine Derivatives.

A crucial signaling pathway often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[][23][24][25][26] Several hydroxypyrrolidine-containing molecules have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols: A Practical Approach

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Chiral Hydroxypyrrolidine Derivative: (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol

This protocol outlines a five-step synthesis from an N-protected (2S)-3,4-dehydroproline methyl ester.[16]

Step 1: Stereoselective Dihydroxylation

-

Dissolve the N-protected (2S)-3,4-dehydroproline methyl ester in a suitable solvent system (e.g., acetone/water).

-

Add a catalytic amount of osmium tetroxide and a co-oxidant (e.g., N-methylmorpholine N-oxide).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with sodium sulfite and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield a mixture of (2S,3R,4S)- and (2S,3S,4R)-3,4-dihydroxyproline derivatives.

Step 2: Isopropylidene Acetal Protection

-

Dissolve the mixture of diols in acetone.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and 2,2-dimethoxypropane.

-

Stir the reaction at room temperature until the diols are fully protected (monitored by TLC).

-

Neutralize the acid and remove the solvent under reduced pressure.

Step 3: Isomer Separation

-

Separate the diastereomeric isopropylidene acetals by preparative column chromatography to isolate the desired (2S,3R,4S)-isomer.

Step 4: Reduction of the Ester

-

Dissolve the purified (2S,3R,4S)-protected dihydroxyproline methyl ester in a dry ethereal solvent (e.g., THF).

-

Add lithium borohydride (LiBH4) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the ester is fully reduced (monitored by TLC).

-

Carefully quench the reaction with water and extract the product.

Step 5: Deprotection

-

Dissolve the protected 2-hydroxymethylpyrrolidine derivative in a suitable solvent.

-

Perform deprotection of the N-protecting group and the isopropylidene acetal under appropriate acidic conditions (e.g., trifluoroacetic acid or aqueous HCl).

-

Purify the final product, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, by crystallization or chromatography.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.[4]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Sodium phosphate buffer (pH 6.8)

-

Test compounds (hydroxypyrrolidine derivatives)

-

Acarbose (positive control)

-

Sodium carbonate (to stop the reaction)

-

96-well microplate and reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, followed by various concentrations of the test compound or acarbose.

-

Add the α-glucosidase solution to each well and incubate at 37 °C for 10-15 minutes.

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37 °C for 20-30 minutes.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay for Anticancer Activity

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate and microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

Hydroxypyrrolidine derivatives represent a remarkably successful and versatile scaffold in drug discovery. Their presence in a wide range of natural products and clinically approved drugs is a testament to their favorable biological and pharmacological properties. As our understanding of disease pathways becomes more nuanced, the opportunities to design novel hydroxypyrrolidine-based therapeutics will continue to expand. Future research will likely focus on the development of derivatives with enhanced potency and selectivity, as well as the exploration of novel therapeutic applications for this privileged structural motif. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023-09-05). [Link]

-

PHARMACOLOGICAL PROPERTIES OF POLYHYDROXY ALKALOIDS: A MINI-REVIEW. (2024-12-15). [Link]

-

3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase - PubMed. (2014-06). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Polyhydroxylated indolizidine and pyrrolizidine alkaloids. Synthesis and bioactivity. (2008-03-06). [Link]

-

The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties - MDPI. (2022-09-29). [Link]

-

Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed. (2024-07-25). [Link]

-

A IC50 values for the most active pyrrolidines against human cervix... - ResearchGate. [Link]

-

Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S) - PubMed. (1991-07). [Link]

-

DPP-IV inhibitory activity information of the substances tested. - ResearchGate. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - MDPI. (2023-11-27). [Link]

-

Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI. (2022-09-02). [Link]

-

Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties. (2013). [Link]

-

Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - NIH. (2018-09-28). [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (2023-01-20). [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PubMed Central. (2024-09-02). [Link]

-

Scaffold hybridization strategy towards potent hydroxamate-based inhibitors of Flaviviridae viruses and Trypanosoma species - PMC - PubMed Central. (2019-09-12). [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed. (2023-08). [Link]

-

3,4-Dihydroxypyrrolidine as glycosidase inhibitor - PubMed. (2003-03). [Link]

-

Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus - PubMed. (2020-08-01). [Link]

-

Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC - NIH. (2024-11-01). [Link]

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P

-

Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed. (2023-08-18). [Link]

-

Strategy, Progress, and Challenges of Drug Repurposing for Efficient Antiviral Discovery. (2021-04-22). [Link]

-

Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC - PubMed Central - NIH. (2010-09-08). [Link]

-

Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PubMed Central. (2020-10-07). [Link]

-

Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed. (2022-08-02). [Link]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PubMed. (2025-12-29). [Link]

-

Repurposing of FDA-Approved NSAIDs for DPP-4 Inhibition as an Alternative for Diabetes Mellitus Treatment: Computational and in Vitro Study - MDPI. (2019-05-17). [Link]

-

Cytotoxic activity of the pyrrolidine derivatives in vitro. (a) IC50... - ResearchGate. [Link]

-

3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid [(2S,3R,4R,5R). (2009). [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed. (2023-11-27). [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed Central. (2024-10-18). [Link]

-

In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues - MDPI. (2019-10-24). [Link]

-

Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - PubMed. (2006-05-01). [Link]

-

Kinetics and molecular docking studies of potent inhibitors of α-glucosidase - Semantic Scholar. (2023-06-30). [Link]6f44599)

Sources

- 1. jssm.umt.edu.my [jssm.umt.edu.my]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxypyrrolidine as glycosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 24. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

(2S,3S)-3-Hydroxypyrrolidine-2-carboxamide: A Linchpin in Antiviral Drug Design and its Mechanistic Implications

Introduction

In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and efficacy.[1][2] These stereochemically defined molecular fragments serve as foundational units for constructing complex pharmaceutical agents, enabling precise three-dimensional arrangements that are critical for optimal interaction with biological targets.[3] Among these crucial intermediates is (2S,3S)-3-hydroxypyrrolidine-2-carboxamide , a compound whose significance lies not in its own direct therapeutic activity, but as a pivotal precursor in the synthesis of potent, clinically validated antiviral drugs.[][5]

This technical guide delves into the role of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide as a key synthetic intermediate. Rather than focusing on a direct mechanism of action for the compound itself—which is primarily uncharacterized—we will explore the profound mechanistic impact it has through its incorporation into direct-acting antiviral agents (DAAs). Specifically, we will examine the mechanism of action of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as Boceprevir and Telaprevir, whose syntheses rely on chiral intermediates derived from this scaffold.[6][7] By understanding the function of the final therapeutic products, we can fully appreciate the strategic importance of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide in the field of antiviral drug development.

The Central Role of Chirality in HCV Protease Inhibitor Synthesis

The Hepatitis C virus is a single-stranded RNA virus that encodes a large polyprotein, which must be cleaved by viral and host proteases to yield mature, functional proteins essential for viral replication.[8] The HCV NS3/4A serine protease is a viral enzyme responsible for several of these critical cleavage events.[9] Consequently, inhibiting the NS3/4A protease is a highly effective strategy for disrupting the HCV life cycle.[10]

The development of potent NS3/4A inhibitors like Boceprevir and Telaprevir was a landmark achievement in HCV therapy.[11][12] A key challenge in their design was creating a molecule that could precisely fit into the shallow, solvent-exposed active site of the protease.[10] This required a rigid, three-dimensional structure with specific stereochemistry to optimize binding interactions. This is where chiral building blocks derived from structures like (2S,3S)-3-hydroxypyrrolidine-2-carboxamide become indispensable. These intermediates provide the necessary conformational constraint and stereochemical purity to build peptidomimetic inhibitors that effectively block the enzyme's active site.[13]

Mechanism of Action: Inhibition of HCV NS3/4A Serine Protease

The therapeutic efficacy of drugs synthesized using the (2S,3S)-3-hydroxypyrrolidine-2-carboxamide scaffold is rooted in their ability to potently and specifically inhibit the HCV NS3/4A protease.[14][15] This inhibition disrupts viral replication and assembly, ultimately leading to a reduction in viral load.[16]

Molecular Target: HCV NS3/4A Protease

The NS3/4A protease is a heterodimeric enzyme complex. The NS3 protein contains the serine protease domain, while the NS4A protein acts as a cofactor, stabilizing the NS3 structure and localizing the complex to intracellular membranes where viral replication occurs.[9][10] The primary function of this enzyme is to cleave the HCV polyprotein at four specific sites, generating mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication complex.[8] By blocking this processing, the entire viral life cycle is halted.[17]

Molecular Interaction and Inhibition

Boceprevir and Telaprevir function as peptidomimetic, reversible, covalent inhibitors of the NS3/4A serine protease.[14][17][18] They are designed to mimic the natural substrate of the protease, allowing them to bind with high affinity to the enzyme's active site.[17]

The mechanism involves the following key steps:

-

Binding to the Active Site: The inhibitor fits into the binding pocket of the NS3 protease.

-

Covalent Bond Formation: The ketoamide warhead in Boceprevir or the α-ketoamide in Telaprevir forms a reversible covalent bond with the catalytic serine residue (Ser139) in the NS3 active site.[17] This traps the enzyme in an inactive state.

-

Disruption of the Catalytic Triad: This interaction effectively neutralizes the enzyme's catalytic triad (Histidine, Aspartate, and Serine), which is essential for its proteolytic activity.[17]

By forming this stable complex, the inhibitor prevents the protease from cleaving the HCV polyprotein, thereby arresting the production of functional viral proteins necessary for replication.[14]

Visualization of the HCV Replication Pathway and Inhibition

The following diagram illustrates the HCV polyprotein processing pathway and the critical point of intervention by NS3/4A protease inhibitors.

Caption: Inhibition of HCV NS3/4A protease blocks polyprotein processing.

Experimental Validation of Mechanism of Action

The mechanism of action for NS3/4A inhibitors is validated through a series of robust biochemical and cell-based assays. These experiments are designed to quantify the inhibitor's potency, confirm its target engagement, and demonstrate its effect on viral replication.

Key Experimental Assays

| Assay Type | Purpose | Key Parameters Measured |

| Enzyme Inhibition Assay (FRET) | To determine the direct inhibitory activity of the compound against the purified NS3/4A protease enzyme. | IC₅₀ (Half-maximal inhibitory concentration), Kᵢ (Inhibition constant) |

| Cell-Based Replicon Assay | To measure the compound's ability to inhibit HCV RNA replication within host cells containing a subgenomic HCV replicon. | EC₅₀ (Half-maximal effective concentration) |

| Antiviral Activity Assay | To assess the compound's efficacy in inhibiting the entire viral life cycle in a cell culture infection system. | Reduction in viral titer, EC₅₀ |

| Resistance Profiling | To identify viral mutations that confer resistance to the inhibitor, confirming the drug's target and mechanism. | Fold-change in EC₅₀ for mutant vs. wild-type virus |

Protocol: FRET-Based NS3/4A Protease Inhibition Assay

This protocol outlines a standard method for determining the IC₅₀ value of a test compound against the HCV NS3/4A protease. The assay relies on a synthetic peptide substrate that is labeled with a fluorophore and a quencher. Cleavage of the substrate by the protease results in a measurable increase in fluorescence.

Materials:

-

Recombinant HCV NS3/4A protease (genotype 1b)

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH₂)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside

-

Test compound (e.g., Boceprevir) serially diluted in DMSO

-

384-well black assay plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

-

Assay Plate Setup:

-

Add 0.5 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.

-

-

Enzyme Addition:

-

Prepare an enzyme solution by diluting the NS3/4A protease in assay buffer to the desired final concentration (e.g., 5 nM).

-

Add 15 µL of the enzyme solution to the wells containing the test compound. For negative control wells, add 15 µL of assay buffer without the enzyme.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a substrate solution by diluting the FRET peptide substrate in assay buffer to the desired final concentration (e.g., 100 nM).

-

Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

-

Measure the fluorescence intensity every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data using the positive (enzyme + DMSO) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This self-validating system, with its clear positive and negative controls, provides a reliable method for quantifying the direct inhibitory potency of compounds targeting the NS3/4A protease, thereby confirming the primary mechanism of action.

Conclusion

While (2S,3S)-3-hydroxypyrrolidine-2-carboxamide itself is not a direct therapeutic agent, its role as a chiral building block is of immense strategic importance in medicinal chemistry.[19] Its defined stereochemistry is critical for the synthesis of complex, conformationally constrained molecules like Boceprevir and Telaprevir.[20] The profound clinical success of these drugs is a direct consequence of their precisely engineered structure, which enables potent and selective inhibition of the HCV NS3/4A serine protease.[11][18] By blocking this essential viral enzyme, these therapeutics interrupt the HCV life cycle, demonstrating a clear and validated mechanism of action.[21] The story of (2S,3S)-3-hydroxypyrrolidine-2-carboxamide is a compelling example of how the foundational principles of stereochemistry and organic synthesis translate into life-saving medicines, underscoring the critical link between synthetic intermediates and their ultimate mechanistic impact.

References

-

Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. National Center for Biotechnology Information. [Link]

-

Boceprevir. National Center for Biotechnology Information. [Link]

-

What is the mechanism of Telaprevir? Patsnap Synapse. [Link]

-

What is the mechanism of Boceprevir? Patsnap Synapse. [Link]

-

Boceprevir | C27H45N5O5. PubChem, National Center for Biotechnology Information. [Link]

-

Telaprevir. Wikipedia. [Link]

-

Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle. American Society for Microbiology Journals. [Link]

-

HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

-

What is Telaprevir used for? Patsnap Synapse. [Link]

-

Synthesis of chiral building blocks for use in drug discovery. PubMed, National Center for Biotechnology Information. [Link]

-

Telaprevir: Hepatitis Uses, Side Effects, Dosage. MedicineNet. [Link]

-

Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]

-

Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. National Center for Biotechnology Information. [Link]

-

HCV NS3/4A Protease and its Emerging Inhibitors. MedCrave online. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Center for Biotechnology Information. [Link]

-

Boceprevir: a protease inhibitor for the treatment of hepatitis C. PubMed, National Center for Biotechnology Information. [Link]

-

Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. PubMed, National Center for Biotechnology Information. [Link]

-

Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. National Center for Biotechnology Information. [Link]

- Synthetic method of boceprevir intermediate.

-

Synthesis of P2 intermediate in the synthesis of Boceprevir. ResearchGate. [Link]

-

Synthesis of a Boceprevir Fragment. Thieme. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 9. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HCV NS3/4A Protease and its Emerging Inhibitors - MedCrave online [medcraveonline.com]

- 11. Telaprevir - Wikipedia [en.wikipedia.org]